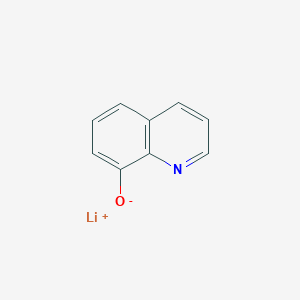

lithium;quinolin-8-olate

Description

Historical Context and Evolution of Quinolin-8-olate Coordination Chemistry

The ligand in lithium;quinolin-8-olate, 8-hydroxyquinoline (B1678124) (also known as oxine), has a rich history in coordination chemistry. wikipedia.org First obtained in 1880, its ability to form stable chelate complexes with a wide variety of metal ions was discovered in the 1920s. wikipedia.org This property made it a valuable reagent for the quantitative determination of metals. wikipedia.orgacs.org The coordination chemistry of quinolin-8-olate has since expanded significantly, with studies exploring its complexes with numerous metals for diverse applications. The development of synthetic pathways for substituted quinolines further broadened the scope of this research. wikipedia.org The structural features of these complexes, such as the facial arrangement in some metal quinolinolates, have been crucial in understanding stereochemical preferences in coordination chemistry.

Significance of Lithium Complexes in Modern Inorganic and Materials Chemistry

Lithium, a soft, silvery-white alkali metal, is the least dense solid element under standard conditions. wikipedia.org Its high reactivity means it does not occur freely in nature but is extracted from brines and pegmatitic minerals. wikipedia.org Lithium's unique properties, including its high electrochemical potential, make it a cornerstone of modern technology, especially in lithium-ion batteries. americanelements.comrsc.org

In the realm of inorganic and materials chemistry, lithium complexes are of paramount importance. rsc.org Organometallic complexes involving reactive alkali metals like lithium are a promising class of materials for enhancing the performance of various electronic devices. researchgate.netnih.gov The coordination structure of lithium ions within these complexes is critical to their function, influencing properties like ion transport. acs.org The ability to tailor these complexes by modifying ligands allows for the fine-tuning of their electronic and physical properties for specific applications, such as in catalysis and as precursors for advanced materials. nih.gov The study of one-dimensional metal-organic materials containing lithium has also opened new avenues for energy storage research. acs.org

Current Research Landscape and Emerging Trends in this compound Studies

Current research on this compound is heavily focused on its application in organic light-emitting diodes (OLEDs). marketreportanalytics.com It is widely used as an electron injection layer (EIL) and an electron transport layer (ETL) in these devices. researchgate.netnih.govchemicalbook.com A very thin layer of Liq, typically 1-2 nanometers, is sufficient for efficient electron injection from the cathode to the electron transport layer. chemicalbook.comossila.com The weak binding energy between the lithium and the hydroxyquinoline ligand is thought to contribute to its effectiveness as an electron injection material. researchgate.netmdpi.com

Recent studies have explored various facets of Liq's role in OLEDs. For instance, research has shown that ultrathin Liq interlayers can significantly enhance the operational stability of OLEDs. ossila.com The optical and morphological properties of thin Liq films are being investigated to optimize device performance, with techniques like spectroscopic ellipsometry and atomic force microscopy being employed to analyze nano-layers. researchgate.netnih.govmdpi.com

Furthermore, the synthesis of Liq and its derivatives is an active area of research. Different synthetic methods are being explored to obtain pure and readily sublimable Liq that exhibits desired photoluminescent and electroluminescent properties. google.com Researchers are also investigating the effects of doping Liq with other materials to improve the efficiency and color purity of OLEDs. google.comneuroquantology.com The development of new molecules based on the lithium-quinolin-8-olate structure, for example by replacing the oxygen atom with sulfur or selenium, is another emerging trend aimed at creating materials with even better performance for OLED applications. oled-info.com

Scope and Objectives of this Academic Review

This review aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical and physical properties, historical context, and its role in contemporary research. The objective is to present detailed, scientifically accurate information based on existing literature, structured to be accessible to a professional audience. This article will adhere strictly to the outlined topics, presenting factual data and research findings.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H6LiNO | americanelements.comnih.gov |

| Molecular Weight | 151.09 g/mol | americanelements.comnih.gov |

| Appearance | Pale yellow or white crystalline powder | americanelements.comchembk.comchembk.com |

| Melting Point | 366-368 °C | americanelements.comossila.comchembk.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 25387-93-3 | chemicalbook.comnih.gov |

Synonyms for this compound

| Synonym |

| (8-Hydroxyquinolinato)lithium |

| Lithium 8-quinolinolate |

| (Quinolin-8-olato)lithium |

| 8-Quinolyloxylithium |

| 8-Quinolinol lithium salt |

| Liq |

| [Source: americanelements.comchemicalbook.comchembk.com] |

Properties

IUPAC Name |

lithium;quinolin-8-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFBFXXYOQXMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Lithium;quinolin 8 Olate

Direct Synthesis Approaches for Lithium Quinolin-8-olate Complexes

The most common route to synthesizing lithium;quinolin-8-olate (Liq) is through the direct reaction of 8-hydroxyquinoline (B1678124) (8-HQ) with a suitable lithium source. This method is favored for its straightforwardness and efficiency.

Reaction of 8-Hydroxyquinoline with Lithium Sources (e.g., LiH, n-BuLi)

The synthesis of this compound is typically achieved by reacting 8-hydroxyquinoline with strong lithium-based bases. The acidic proton of the hydroxyl group on 8-hydroxyquinoline is readily abstracted by these bases to form the lithium salt.

Common lithium sources include:

Lithium Hydride (LiH) : This is a frequently used reagent where the hydride ion acts as the base, reacting with 8-hydroxyquinoline to produce this compound and hydrogen gas as the only byproduct. researchgate.netresearchgate.net

n-Butyllithium (n-BuLi) : As a powerful organolithium reagent, n-BuLi effectively deprotonates 8-hydroxyquinoline. This reaction yields the desired product along with butane.

Lithium Hydroxide (B78521) (LiOH) : LiOH can be used in the synthesis of functionalized Liq precursors, such as in the preparation of monomers for copolymerization. researchgate.net

Lithium Metal or Lithium Ammonia (B1221849) Solution : Other reactive lithium sources like lithium metal or a lithium ammonia solution can also be employed for the synthesis. organic-chemistry.org

The reaction is fundamentally an acid-base neutralization followed by the coordination of the lithium ion. rroij.comscispace.com

Solvent Systems and Their Influence on Synthesis Yield and Purity

The choice of solvent is a critical parameter that significantly impacts the reaction's yield, purity of the product, and ease of control. Different procedures utilize various organic solvents depending on the lithium source and desired outcome.

Methylene (B1212753) Chloride (MC) : In one established method, 8-hydroxyquinoline is dissolved in methylene chloride before the slow addition of lithium hydride. This process has been reported to achieve a high yield of 92%. researchgate.net

Acetonitrile (B52724) : Another effective solvent is acetonitrile. A liquid-phase reaction in acetonitrile is noted for being simple to control and capable of producing high-purity this compound at a high yield. researchgate.net

Toluene (B28343) : Toluene is often used in the purification process. After the initial reaction and filtration, the crude product can be washed by boiling in toluene to remove impurities. researchgate.net

The solubility of this compound varies, being soluble in many common organic solvents such as ethanol, ether, and acetone, which influences the choice of solvent for both reaction and purification. organic-chemistry.org

| Lithium Source | Solvent | Reported Yield | Purification Method | Reference |

|---|---|---|---|---|

| LiH | Methylene Chloride | 92% | Sublimation | researchgate.net |

| LiH | Acetonitrile | High | Toluene Wash | researchgate.net |

Temperature and Reaction Control in Lithium Quinolin-8-olate Formation

Precise control over reaction temperature and duration is essential for maximizing yield and minimizing side reactions. The optimal temperature profile often involves distinct stages for reagent addition and reaction completion.

In a synthesis using lithium hydride in methylene chloride, the temperature is maintained at 20±5°C during the slow, 2-4 hour addition of LiH. researchgate.net After the addition is complete, the mixture's temperature is raised to 30±5°C and stirred for an additional 20 hours to ensure the reaction goes to completion. researchgate.net

Alternatively, when using acetonitrile as a solvent, the reaction mixture is heated to 40-50°C. researchgate.net This temperature is held constant for 2-4 hours while lithium hydride is added in batches. researchgate.net This controlled, elevated temperature facilitates the liquid-phase reaction, leading to a high yield of high-purity product. researchgate.net

| Solvent | Addition Temperature | Reaction Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| Methylene Chloride | 20±5°C | 30±5°C | 2-4 hrs (addition), 20 hrs (reaction) | researchgate.net |

| Acetonitrile | 40-50°C | 40-50°C | 2-4 hrs | researchgate.net |

Ligand Precursor Functionalization and Its Impact on Lithium Coordination

One example involves the synthesis of an 8-hydroxyquinoline lithium (Liq)-containing polymer. researchgate.net This is achieved by first preparing a functionalized monomer, 5-(2-methacryloylethyloxymethyl)-8-quinolinol. researchgate.net This modified ligand is then reacted with lithium hydroxide (LiOH) to form the lithium salt. researchgate.net The resulting Liq-pendant monomer can then be copolymerized with other monomers, like methyl methacrylate (B99206) (MMA), via free radical polymerization. researchgate.net In the final polymer, the lithium ion remains chelated by the oxygen and nitrogen atoms of the quinolinolate moiety, and the luminescent properties are primarily derived from these Liq units. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of metal quinolinates aims to create faster, safer, and cleaner production protocols. scispace.com Key principles include waste reduction, energy efficiency, and the use of less hazardous materials. nih.gov

A significant advancement in this area is the use of mechanochemistry, which relies on mechanical force to initiate and sustain chemical reactions, often in the absence of bulk solvents. scispace.comnih.gov Research into the mechanochemical synthesis of emissive quinolin-8-olate complexes has demonstrated a solid-state route using metal (hydr)oxide precursors. scispace.com This approach is notably green as it results in water being the sole byproduct. scispace.com While this research has focused on other metals like Al(III) and Zn(II), the principles are applicable to lithium complexes. scispace.com Such solvent-free, room-temperature methods offer significant advantages in energy savings and waste reduction compared to traditional solution-based syntheses. nih.gov

Investigation of Reaction Mechanisms for Lithium-Quinolin-8-olate Complexation

The formation of this compound proceeds through a well-understood, two-step mechanistic pathway involving an acid-base reaction followed by coordination.

Deprotonation : The initial and rate-determining step is the deprotonation of the 8-hydroxyquinoline molecule. The hydroxyl group (-OH) at the 8-position is phenolic and thus acidic. scispace.com A strong lithium base, such as the hydride ion (H⁻) from LiH or the butyl anion (C₄H₉⁻) from n-BuLi, abstracts this acidic proton. wikipedia.org This results in the formation of the quinolin-8-olate anion and a neutral byproduct (H₂ gas or butane, respectively). researchgate.netresearchgate.netwikipedia.org

Coordination (Chelation) : Following deprotonation, the newly formed quinolin-8-olate anion acts as a bidentate chelating ligand. rroij.com The lithium cation (Li⁺) is coordinated by both the negatively charged oxygen atom and the lone pair of electrons on the heterocyclic nitrogen atom. rroij.comscispace.com This chelation forms a stable quasi-six-membered ring, resulting in the final this compound complex. researchgate.net The rigidity conferred by this chelation is known to enhance the fluorescence emission of the 8-hydroxyquinoline moiety. scispace.com

This mechanism is fundamental to the synthesis of a wide variety of metal-8-hydroxyquinolate complexes. rroij.com

Advanced Structural Elucidation and Spectroscopic Characterization of Lithium;quinolin 8 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For lithium;quinolin-8-olate, NMR, particularly ¹H and lithium NMR, provides valuable insights into the molecule's structure and dynamics in solution.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift of each proton is sensitive to the electronic environment, which is influenced by the molecular structure and intermolecular interactions.

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H2 | 8.783 |

| H4 | 8.148 |

| H5 | 7.330 |

| H6 | 7.426 |

| H7 | 7.191 |

| H3 | 7.453 |

| OH | 8.3 |

Data for the parent ligand, 8-Hydroxyquinoline (B1678124). chemicalbook.com

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon framework of this compound. The chemical shifts observed in the ¹³C NMR spectrum provide direct insight into the electronic environment of each carbon atom within the quinolin-8-olate ligand. The coordination of the lithium ion to the oxygen and nitrogen atoms of the ligand induces notable changes in the electron density across the aromatic system, which are reflected in the ¹³C chemical shifts.

Typically, the carbon atom bonded to the oxygen (C8) experiences a significant downfield shift upon deprotonation and coordination to lithium, indicating a decrease in electron density. Conversely, other carbons within the quinolinolate rings may exhibit both upfield and downfield shifts depending on the extent of charge redistribution. A detailed assignment of these shifts is crucial for confirming the coordination site and understanding the electronic effects of the lithium ion on the ligand's backbone.

Below is a table of expected ¹³C NMR chemical shifts for the quinolin-8-olate ligand in this compound, based on data from related quinoline (B57606) derivatives. Precise experimental values for the lithium complex are needed for definitive assignment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C2 | ~150 | Affected by the nitrogen heteroatom. |

| C3 | ~122 | Standard aromatic carbon shift. |

| C4 | ~137 | Influenced by the fused ring system. |

| C4a | ~140 | Bridgehead carbon, deshielded. |

| C5 | ~130 | Standard aromatic carbon shift. |

| C6 | ~112 | Shielded relative to other carbons. |

| C7 | ~130 | Standard aromatic carbon shift. |

| C8 | ~160 | Deshielded due to bonding with oxygen and coordination to Li⁺. |

| C8a | ~148 | Bridgehead carbon, adjacent to nitrogen. |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

⁷Li NMR Spectroscopy for Lithium Environment and Coordination State

⁷Li NMR spectroscopy is a highly sensitive technique for probing the local environment of the lithium ion. The chemical shift, linewidth, and quadrupolar coupling constant of the ⁷Li nucleus are informative parameters regarding the coordination number, geometry, and dynamics of the lithium center. In this compound, the ⁷Li chemical shift is indicative of the shielding experienced by the lithium nucleus, which is directly related to the nature and geometry of its coordination to the quinolin-8-olate ligand.

A single, relatively sharp resonance in the ⁷Li NMR spectrum would suggest a highly symmetric coordination environment in solution. The specific chemical shift value can help to distinguish between different possible aggregation states (e.g., monomer, dimer) or solvation states in different solvents. For instance, a downfield shift in the ⁷Li resonance upon complexation is often observed, reflecting the deshielding effect of the coordinating ligand.

Solid-State NMR for Structural Elucidation of Crystalline Forms

In the solid state, where crystalline polymorphism can occur, solid-state NMR (ssNMR) spectroscopy is an invaluable tool for structural elucidation. ssNMR can distinguish between different crystalline forms of this compound that may be indistinguishable by other methods. Techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra.

¹³C and ⁷Li ssNMR can provide information on the number of crystallographically inequivalent sites in the unit cell. For instance, the presence of multiple resonances for a single carbon or for lithium would indicate the existence of different molecular environments in the crystal lattice. Furthermore, ssNMR can be used to determine internuclear distances and probe the connectivity between atoms, offering a detailed picture of the solid-state structure.

Solution Studies and Interconversion Dynamics via NMR

NMR spectroscopy is also a powerful method for studying the dynamic processes of this compound in solution. Variable-temperature (VT) NMR experiments can reveal information about intermolecular and intramolecular exchange processes, such as ligand exchange or fluxionality of the coordination sphere.

If this compound exists in equilibrium between different species in solution (e.g., monomer-dimer equilibrium), VT-NMR can be used to determine the thermodynamic parameters of this equilibrium. At low temperatures, the exchange between species may be slow on the NMR timescale, allowing for the observation of distinct signals for each species. As the temperature is increased, these signals may broaden and coalesce, indicating an increase in the rate of exchange. Analysis of these line shape changes can provide quantitative information about the kinetics of the interconversion process.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. For this compound, these techniques are used to identify characteristic vibrations of the quinolin-8-olate ligand and to probe the effects of lithium coordination on these vibrations.

Assignment of Ligand Vibrational Modes and Coordination Effects

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-N, and C-O bonds within the quinolin-8-olate ligand. The coordination of the lithium ion to the oxygen and nitrogen atoms of the ligand results in shifts in the vibrational frequencies of these bonds.

For example, the C-O stretching vibration, typically observed in the 1100-1300 cm⁻¹ region for phenols, is expected to shift to a lower frequency upon deprotonation and coordination to lithium. This red shift is indicative of a weakening of the C-O bond. Similarly, vibrations involving the pyridine ring, particularly those of the C-N bond, are also sensitive to lithium coordination. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can often be attributed to Li-O and Li-N stretching vibrations, providing direct evidence of coordination.

Interactive Data Table: Key Vibrational Modes in this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Characteristic of the quinoline ring. |

| Aromatic C=C/C=N Stretch | 1400-1600 | IR, Raman | Multiple bands indicative of the aromatic system. Shifts upon coordination. |

| C-O Stretch | 1050-1150 | IR | Expected to be a strong band, shifted to lower frequency compared to free 8-hydroxyquinoline. |

| Ring Bending/Deformation | 700-900 | IR, Raman | "Fingerprint" region, sensitive to substitution and coordination. |

| Li-O/Li-N Stretch | 300-600 | IR, Raman | Direct probe of the metal-ligand bond. Often weak in intensity. |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the structural elucidation of compounds through fragmentation analysis. For this compound, these techniques confirm its elemental composition and offer insights into its chemical stability.

High-resolution mass spectrometry is employed to accurately determine the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). This technique is critical for the unambiguous confirmation of the chemical formula of this compound.

The theoretical exact mass of this compound (C₉H₆LiNO) is calculated to be 151.06094225 Da. nih.gov Experimental HRMS analysis of a purified sample of this compound would be expected to yield a measured m/z value that closely matches this theoretical mass, typically within a few parts per million (ppm), thus confirming its elemental composition. The high degree of accuracy afforded by HRMS helps to distinguish the compound from other species with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆LiNO |

| Theoretical Exact Mass | 151.06094225 Da |

This table presents the theoretical mass values for this compound, which are foundational for its confirmation via high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by inducing fragmentation of a selected precursor ion and then analyzing the resulting fragment ions. This process provides a fragmentation pattern, which acts as a structural fingerprint of the molecule.

While the theoretical mass of this compound is well-established, detailed experimental studies on its specific fragmentation pathways via tandem mass spectrometry are not extensively available in the reviewed scientific literature. Generally, in an MS/MS experiment, the [M+H]⁺ or a related adduct ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely involve the cleavage of bonds within the quinolin-8-olate ligand. A structural analysis of the quinoline radical cation suggests that a primary dissociation product results from the loss of HCN. rsc.org Further research is required to fully characterize the specific fragmentation signature of this compound.

Electron Microscopy and Surface Characterization of this compound Materials

Electron microscopy and related scanning probe techniques are vital for characterizing the morphology, nanoscale structure, and surface topography of this compound materials, particularly in the context of their application in thin films for electronic devices.

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology and determining the particle size of materials. For this compound, SEM studies have been instrumental in characterizing its form when synthesized as nanomaterials.

In a study where this compound was synthesized via a solvothermal method, SEM analysis revealed a ribbon-like morphology. High-magnification SEM images showed that these nanoribbons had an average width of approximately 160 nm and a thickness of about 30 nm. These findings are crucial for understanding how the synthesis method influences the material's morphology at the microscale.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed investigation of the nanoscale structure of materials. TEM has been used to corroborate the findings from SEM and provide more detailed insights into the internal structure of this compound nanomaterials.

For the aforementioned this compound nanoribbons, TEM images confirmed their ribbon-like morphology. Such nanoscale characterization is essential for understanding the material's properties that are dependent on its fine structural details, which in turn affect its performance in electronic applications.

Table 2: Morphological Dimensions of this compound Nanoribbons

| Technique | Feature | Average Dimension |

|---|---|---|

| SEM | Width | 160 nm |

| SEM | Thickness | 30 nm |

This table summarizes the dimensional and morphological characteristics of this compound nanoribbons as determined by SEM and TEM.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material at the nanoscale. It is particularly valuable for studying the growth and surface characteristics of thin films of this compound.

Studies on Liq nano-layers deposited by Organic Vapor Phase Deposition (OVPD) have utilized AFM to investigate their growth morphology. The research found that in the initial stages of film growth, the material forms islands that are approximately 200 nm in width and 5–7 nm in height. The percolation threshold, which is the point at which these islands begin to connect to form a continuous film, was determined to be between 5 nm and 10 nm of film thickness. Above a thickness of 10 nm, the Liq was observed to form a planar film. This information is critical for controlling the deposition process to achieve thin films with the desired morphology for optimal device performance.

Table 3: Surface Topography and Growth Characteristics of Liq Thin Films

| Film Thickness Stage | Feature | Dimension |

|---|---|---|

| Early Growth | Island Width | ~200 nm |

| Early Growth | Island Height | 5–7 nm |

| Percolation Threshold | Film Thickness | 5–10 nm |

This table details the key findings from AFM analysis on the growth characteristics of this compound thin films.

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

The core-level spectra would provide insight into the chemical environment of each element. For the lithium (Li 1s) signal, a binding energy in the range of 55-56 eV is anticipated, characteristic of Li+ in an ionic bond with the phenoxide oxygen of the quinolinolate ligand. The Nitrogen (N 1s) peak is expected around 398-399 eV, corresponding to the nitrogen atom in the quinoline ring system. The Oxygen (O 1s) signal would likely appear in the 531-533 eV range, consistent with oxygen in a metal-phenoxide bond. The Carbon (C 1s) spectrum would be more complex, with multiple peaks arising from the different chemical environments of the carbon atoms in the quinoline ring, including C-C, C-H, C-N, and C-O bonds, typically spanning a range from 284 eV to 289 eV.

Table 1: Expected Core-Level Binding Energies for this compound based on Related Compounds

| Core Level | Expected Binding Energy (eV) | Reference Compound Type |

|---|---|---|

| Li 1s | 55.0 - 56.3 | Inorganic Li salts (Li₂CO₃, LiF) |

| N 1s | 398.1 - 399.1 | Metal-Quinolinolate Complexes |

| O 1s | 531.0 - 533.4 | Metal-Quinolinolate Complexes |

Elemental analysis provides the percentage composition of elements in a compound. For this compound, with the chemical formula C₉H₆LiNO, the theoretical elemental composition can be calculated based on its molecular weight of approximately 151.09 g/mol . These theoretical values serve as a benchmark for verifying the purity of synthesized samples.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass % |

|---|---|---|---|

| Carbon | C | 12.01 | 71.54% |

| Hydrogen | H | 1.008 | 4.00% |

| Lithium | Li | 6.94 | 4.59% |

| Nitrogen | N | 14.01 | 9.27% |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

The electronic and optical properties of this compound are primarily investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide critical information about the electronic transitions, energy gap, and emissive properties of the material, which are fundamental to its application in electronic devices.

Electronic Transitions and Band Gap Characterization

The UV-Vis absorption spectrum of this compound reveals distinct absorption bands in the ultraviolet region. These absorptions are attributed to electronic transitions within the quinolin-8-olate ligand. A study of this compound nano-layers identified several key transitions. A weak absorption peak observed around 3.27 eV is derived from the partially forbidden n–π* transition of the 8-Quinolinol ligand. edinst.com Stronger optical absorptions located at approximately 4.65 eV and 4.79 eV are attributed to π–π* transitions within the ligand. edinst.com Another electronic transition has been identified at a higher energy of 6.13 eV. edinst.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the electronic band gap of the material. For this compound, the HOMO level is reported to be at 5.58 eV and the LUMO level at 3.15 eV, resulting in a band gap of 2.43 eV. The fundamental energy gap (Eg) can also be determined by modeling the optical properties using methods like the Tauc-Lorentz model. edinst.com

Table 3: Electronic Transitions of this compound

| Transition Type | Energy (eV) | Description |

|---|---|---|

| n–π* | 3.27 | Weak, partially forbidden transition |

| π–π* | 4.65 | Strong optical absorption |

| π–π* | 4.79 | Strong optical absorption |

Photoluminescence Properties and Quantum Yields

When excited by UV radiation, this compound exhibits photoluminescence. In a tetrahydrofuran (THF) solution, its fluorescence emission maximum (λem) is observed at 331 nm. This emission originates from the radiative decay of an excited electron from the LUMO to the HOMO. The specific characteristics of the emission, such as its wavelength and intensity, are crucial for applications in light-emitting devices.

The efficiency of this light emission process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for materials used in applications like Organic Light-Emitting Diodes (OLEDs). While this compound is recognized as an efficient emitter molecule in such devices, a specific value for its absolute photoluminescence quantum yield has not been prominently reported in the surveyed scientific literature. The determination of this value would typically require specialized equipment, such as an integrating sphere, to capture all emitted photons for accurate measurement.

Theoretical and Computational Investigations of Lithium;quinolin 8 Olate

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential method for investigating the properties of organometallic complexes like lithium;quinolin-8-olate. DFT calculations provide a balance between computational cost and accuracy, enabling detailed analysis of the molecule's electronic and structural characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. scirp.org

DFT calculations for the quinoline (B57606) ligand show a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org For the direct precursor, 8-hydroxyquinoline (B1678124), the calculated energy gap is approximately 4.52 eV. researchgate.net This gap is a measure of the energy required to excite an electron from the ground state, and the charge transfer interaction it implies is linked to the molecule's bioactivity. scirp.org

Table 1: Calculated Frontier Molecular Orbital Energies of Quinoline and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-Hydroxyquinoline | N/A | N/A | ~4.52 | researchgate.net |

| Tris(8-hydroxyquinoline) aluminum (Alq3) | -5.1 | -1.95 | 3.15 | nih.gov |

DFT calculations are widely used to predict the most stable three-dimensional structure of molecules by finding the geometry that corresponds to the lowest energy state. For metal complexes, this includes determining bond lengths, bond angles, and the coordination environment of the metal ion. mdpi.com

Theoretical studies on various 8-hydroxyquinoline metal complexes have successfully optimized their molecular and electronic structures. mdpi.com In this compound, the quinolin-8-olate anion acts as a bidentate ligand, coordinating to the lithium cation through both the phenolic oxygen and the quinolinic nitrogen atoms. Computational models of related complexes, such as Li-doped tris(8-hydroxyquinoline) aluminum, show the formation of stable Li-N and Li-O bonds. researchgate.net Geometry optimization calculations predict a largely planar structure for the this compound molecule. This planarity influences the packing of molecules in the solid state, which in turn affects the material's bulk properties, such as charge mobility in thin films.

Theoretical vibrational analysis through DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. nih.govnih.gov

DFT studies on 8-hydroxyquinoline and its derivatives have shown excellent agreement between calculated and experimental vibrational spectra. researchgate.netnih.gov For example, the characteristic O-H stretching vibration in 8-hydroxyquinoline is identified computationally and experimentally. researchgate.net Other key vibrations include C=C stretching in the aromatic rings and C-N stretching vibrations. researchgate.net When lithium binds to the quinolin-8-olate ligand, the vibrational modes associated with the O-H group are replaced by modes corresponding to the Li-O bond. Furthermore, the coordination of lithium to the nitrogen and oxygen atoms causes shifts in the vibrational frequencies of the quinoline ring system. By comparing the theoretical spectra of the free ligand and the lithium complex, these shifts can be predicted and used to confirm the coordination of the lithium ion in experimental samples.

Table 2: Selected Vibrational Frequencies and Assignments for the 8-Hydroxyquinoline Ligand

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3688 | Varies (Hydrogen Bonding) | O-H Stretch |

| ν(C=C) | ~1500 | 1500 | Aromatic Ring Stretch |

| ν(C=C) | ~1380 | 1380 | Aromatic Ring Stretch |

| ν(C-N) / δ(C-H) | ~1280 | 1280 | C-N Stretch / C-H Bend |

Note: Data based on the 8-hydroxyquinoline ligand as a precursor to the lithium complex. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems containing many molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and how multiple molecules interact and aggregate. worldscientific.comacs.org

In MD simulations, the forces between atoms are calculated using classical mechanics, allowing for the simulation of systems containing thousands of atoms. acs.org This approach is ideal for studying phenomena like the formation of aggregates in solution or the morphology of thin films. For this compound, MD simulations could be used to understand how individual molecules pack together in the solid state or how they might form clusters in a solvent. The strength of the interaction between molecules, particularly π-π stacking of the planar quinoline rings, would be a key factor driving aggregation. acs.org The dynamics of this aggregation process and the resulting equilibrium structures are critical for understanding the material's performance in applications like Organic Light-Emitting Diodes (OLEDs), where film morphology plays a significant role.

Computational Modeling of Bonding Interactions and Charge Distribution

Computational models provide a detailed picture of the chemical bonds and the distribution of electronic charge within the this compound molecule. The nature of the bonds between the lithium ion and the quinolin-8-olate ligand is of particular interest.

The interaction is primarily between the Li⁺ cation and the negatively charged oxygen and lone pair on the nitrogen of the ligand. DFT studies on the interaction of 8-hydroxyquinoline with metal surfaces, such as aluminum, reveal a significant electronic transfer from the metal to the molecule, indicating the formation of covalent bonds. rsc.org A similar charge transfer is expected in this compound. The Li-O bond will have a high degree of ionic character due to the large electronegativity difference, while the Li-N bond will be a dative covalent bond. Analysis of the charge distribution, often through methods like Mulliken population analysis, can quantify the partial charges on each atom. researchgate.net This reveals that the negative charge is delocalized over the quinolin-8-olate ring system, with the highest concentrations on the electronegative oxygen and nitrogen atoms, which in turn form strong bonds with the lithium cation.

Theoretical Insights into Reactivity and Complexation Pathways

Theoretical calculations offer valuable insights into the chemical reactivity of this compound and the mechanisms by which it can form larger complexes or react with other species. The frontier orbitals, discussed in section 4.1.1, are key to understanding reactivity. The LUMO's energy and location indicate where the molecule is most likely to accept electrons in a reaction with a nucleophile.

The formation of the this compound complex itself is a classic acid-base reaction where the acidic proton of the 8-hydroxyquinoline hydroxyl group is removed by a lithium base (e.g., lithium methoxide), followed by coordination of the resulting anion to the Li⁺ ion. Theoretical studies can model the energy changes along this reaction pathway. Furthermore, the calculations can explore the formation of dimers or larger aggregates, which can be considered a form of self-complexation. In the context of its use in electronic devices, theoretical models can investigate the interaction of this compound with adjacent molecules in a device stack, such as electron transport materials or metal cathodes. These studies can elucidate the pathways for electron transfer at interfaces, which is fundamental to the operation of such devices. researchgate.net

Advanced Applications and Functional Materials Incorporating Lithium;quinolin 8 Olate

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Role as Electron Injection Layers (EILs) and Electron Transport Layers (ETLs)

Lithium;quinolin-8-olate (Liq) is widely employed as an electron injection layer (EIL) and, in some contexts, as an electron transport layer (ETL) in OLEDs. researchgate.netrsc.org Its primary function as an EIL is to facilitate the efficient injection of electrons from the cathode (commonly aluminum) into the adjacent electron-transporting organic layer. sciopen.com This is crucial for achieving a balanced injection of holes and electrons, a prerequisite for high efficiency.

Research has shown that a very thin layer of Liq, typically between 1 to 2 nanometers, is sufficient for this purpose. sciopen.com The effectiveness of Liq as an injection material is attributed to the weak binding energy between the lithium ion and the quinolin-8-olate ligand. researchgate.netgoogle.com While it is considered a relatively poor electron-transport material when used as a neat layer, its performance as an EIL is well-established, particularly when coupled with an aluminum (Al) or silver (Ag) cathode. rsc.org In some device structures, Liq is also doped into other materials, such as tris(8-hydroxyquinolinato)aluminum (Alq3), to form an n-doped EIL, further improving electron injection. uni-due.de

Enhancement of Device Efficiency and Operational Stability

The integration of this compound into OLEDs leads to significant improvements in both device efficiency and operational longevity. Experimental results have demonstrated that the efficiency of an OLED with a Liq injection layer can be up to three times higher than a comparable device without one. rsc.orgnih.gov This enhancement is a direct result of the improved electron injection, which leads to a better balance of charge carriers within the emissive layer and thus a higher probability of radiative recombination. uni-due.de

Furthermore, the use of ultrathin Liq interlayers has been shown to greatly enhance the operational stability and lifetime of OLEDs. sciopen.com For instance, doping Liq into a polyethylenimine ethoxylated (PEIE) EIL not only reduces the driving voltage but also successively improves the device lifetime and voltage stability during operation under constant current. google.com The nanostructure and morphology of the Liq layer at the electrode/organic interface play a significant role in both the operating voltage and the stability of the interface. researchgate.netgoogle.com

Table 1: Impact of Liq on OLED Device Performance This table presents a summary of research findings on the effect of incorporating a this compound (Liq) layer into various OLED device structures compared to control devices.

| Device Structure / Emitter | Control Cathode | Liq-based Cathode | Performance Improvement with Liq |

|---|---|---|---|

| ITO/TPD/Alq3 | Al only | Liq/Al | Efficiency is ~3 times higher. |

| ITO/TPD/DPVBi (Blue OLED) | Al only | Liq (0.5 nm)/Al | Voltage drop of 2.0 V at 20 mA/cm²; efficiency improves by a factor of ~35. |

| ITO/PEDOT/MEH-PPV (Polymer OLED) | Al only | Liq (0.5 nm)/Al | Voltage drop of 2.1 V at 20 mA/cm²; efficiency improves by a factor of ~15. |

| ZnO/PEIE EIL | PEIE only | PEIE:Liq | Lower driving voltage and successively improved device lifetime. |

Integration in Multilayer Device Architectures

This compound is a versatile component integrated into a wide variety of complex, multilayer OLED architectures to optimize performance. Its application is not limited to simple bilayer devices but extends to sophisticated structures, including tandem OLEDs, which are used for high-brightness applications. In tandem devices, a Liq|Ag system has been evaluated as an effective electron-injection layer adjacent to a charge-generation layer. rsc.org

Examples of device structures incorporating Liq include:

Green Phosphorescent OLEDs: ITO / TPD / Alq3 / Liq / Al rsc.org

Blue Fluorescent OLEDs: ITO / TPD / DPVBi / Liq / Al rsc.org

Thermally Activated Delayed Fluorescence (TADF) OLEDs: ITO / PEDOT:PSS / Emitting Layer (e.g., CBP:TpAT-tFFO) / DPEPO / Liq / Al researchgate.netsigmaaldrich.com

White Hybrid OLEDs: Doping of Liq into an Alq3 layer (Alq3:Liq) serves as the n-type electron injection layer to improve charge balance. uni-due.de

The precise thickness and placement of the Liq layer are critical and are tailored to the specific energy levels of the adjacent organic materials and the cathode metal to maximize charge injection and minimize voltage loss.

Combinatorial Optimization in OLED Device Fabrication

To maximize the performance of devices containing this compound and its derivatives, researchers employ combinatorial methods. rsc.org This high-throughput approach allows for the rapid and systematic optimization of device parameters. By fabricating a large array of devices on a single substrate, where variables such as layer thickness, material concentration, or composition are systematically varied, the ideal device configuration can be quickly identified.

For instance, the efficiency of OLEDs using lithium quinolate complexes as the emitter material has been optimized using these combinatorial techniques. rsc.org This methodology is also used to compare the electron injection, transport, and emission properties of different materials, such as Liq and Alq3, within the same experiment, providing a direct and reliable comparison of their performance characteristics. rsc.org This approach is particularly beneficial for fine-tuning the concentration of Liq when it is used as a dopant in the electron transport layer, as the optimal doping level is critical for achieving balanced charge transport and high efficiency. uni-due.de

Electrochemical Applications: Components in Energy Storage Systems (beyond human clinical)

Beyond optoelectronics, the chemical properties of compounds related to this compound suggest potential applications in the field of energy storage. The core molecular structure, 8-hydroxyquinoline (B1678124), is a well-known chelating agent capable of interacting with metal ions, a property that can be exploited in electrolyte formulations for lithium-ion batteries.

Potential as Solid-State Electrolyte Additives

While direct research on this compound as an additive in solid-state electrolytes is limited, the foundational compound, 8-hydroxyquinoline, has been identified as a promising electrolyte additive for conventional liquid-based lithium-ion batteries. google.com Patents have shown that adding 8-hydroxyquinoline to carbonate-based electrolytes containing LiPF6 can improve the high-temperature cycle performance and enhance the anti-oxidative stability of the electrolyte. google.com

The stabilizing effect is attributed to the common 8-hydroxyquinoline core, which suggests that related compounds, including the pre-lithiated this compound, could offer similar benefits. google.com Functional additives are critical for stabilizing the interfaces within all-solid-state lithium batteries (ASSLBs), much as they are in liquid systems. researchgate.netrsc.org These additives can help form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI), which are crucial for long-term cycling stability and safety. rsc.org

Given the demonstrated ability of the 8-hydroxyquinoline moiety to stabilize electrolytes, it is plausible that this compound could function as a specialized additive in solid polymer or composite electrolytes. Its role could be to scavenge impurities, prevent electrolyte degradation at high voltages, or contribute to the formation of a more robust and ionically conductive interface at the electrodes. However, further research is required to validate the direct application and efficacy of this compound within solid-state battery systems.

Interfacial Engineering in Lithium-Ion Batteries

While direct and extensive research on this compound for interfacial engineering specifically within lithium-ion batteries is not widely documented, its well-established role in the analogous field of organic light-emitting diodes (OLEDs) provides significant insights into its potential. In OLEDs, this compound is frequently used as an electron injection layer (EIL) or an electron transport layer (ETL). mdpi.comnih.gov The function of an EIL is to facilitate the efficient injection of electrons from a metallic cathode (like aluminum) into the organic emissive layer, a critical interface for device performance. mdpi.comossila.com

The application of a very thin interlayer, often just 1-2 nm thick, of this compound between the cathode and the organic stack significantly enhances device efficiency and operational stability. mdpi.comossila.com This improvement is attributed to the formation of a favorable interface that lowers the electron injection barrier. core.ac.uk The mechanism is believed to involve the creation of a dipole at the organic/metal interface, which assists in aligning the energy levels for more efficient charge transfer. core.ac.uk While the context is different from the solid-electrolyte interphase (SEI) in lithium-ion batteries, the principle of creating a stable, functional interface to control charge transport is parallel. The experience with this compound in OLEDs suggests its potential as a component for creating artificial, engineered interfaces in other electrochemical systems, although its specific performance and stability within the complex chemical environment of a lithium-ion battery requires further investigation.

Conductivity and Stability Studies in Electrochemical Cells

The conductivity and stability of this compound have been primarily characterized within the context of OLEDs, which are a type of electrochemical cell. Studies show that on its own, this compound is a relatively poor electron-transport material. ust.hk However, its performance is dramatically enhanced when used in conjunction with a metal like aluminum or silver. ossila.comust.hk The Liq/Al cathode system is a widely used and effective combination for promoting electron injection into various electron transport materials. ossila.com

The stability of devices incorporating this compound has been a key area of research. It has been reported that the inclusion of ultrathin Liq interlayers can substantially improve the operational stability of OLEDs. mdpi.comossila.com This enhancement is linked to the formation of a more robust and efficient electrode interface, which is less prone to degradation over time. mdpi.comnih.gov The compound's thermal stability is also notable, with a high melting point and a decomposition temperature (Td) of over 430 °C, contributing to the durability of devices in which it is used. ossila.com

The effectiveness of this compound as an electron injection material has been demonstrated across various types of OLEDs, including those based on different emissive materials. The table below summarizes the performance improvement in devices using Liq as an electron injection layer compared to devices with only an aluminum cathode or a lithium fluoride (LiF) injection layer.

Table 1: Performance of OLEDs with Different Electron Injection Layers

| Emissive Material | Cathode System | Driving Voltage (V) at 20 mA/cm² | Luminance (cd/m²) at 20 mA/cm² | Efficiency (cd/A) |

|---|---|---|---|---|

| DPVBi | Liq/Al | 14.8 | 416 | 2.1 |

| DPVBi | LiF/Al | 15.9 | 208 | 1.0 |

| DPVBi | Al only | 16.8 | 12.2 | 0.06 |

| MEH-PPV | Liq/Al | 11.0 | 108 | 0.54 |

| MEH-PPV | LiF/Al | 12.0 | 20.7 | 0.10 |

| MEH-PPV | Al only | 13.1 | 6.9 | 0.035 |

Data sourced from a comparative study on OLED efficiency. core.ac.uk

Catalytic Applications of Lithium Quinolin-8-olate Complexes

Lithium complexes featuring various organic ligands have been extensively explored as catalysts in organic synthesis, particularly in polymerization reactions. The lithium ion can act as a Lewis acid center, coordinating to substrates and activating them for subsequent reactions.

While Lewis acids are crucial in many organic transformations, including quinoline (B57606) synthesis where they can accelerate cyclization steps, the specific application of this compound as a Lewis acid catalyst is not extensively detailed in current research literature. mdpi.com The catalytic activity of related compounds, however, suggests that the lithium center in the complex has the potential to function as a Lewis acid, coordinating to carbonyls or other electron-rich functional groups to facilitate transformations.

Lithium-based complexes are recognized as efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactic acid (PLA), a biodegradable and commercially important polymer. rsc.orgfigshare.com Various lithium complexes, such as those supported by amine bis-phenolate or iminophenoxide ligands, have demonstrated excellent catalytic activities in the presence of a co-initiator like benzyl alcohol. rsc.orgresearchgate.net

The polymerization is typically initiated by the nucleophilic attack of an initiator (e.g., an alkoxide) on the carbonyl carbon of the lactide monomer. The lithium ion coordinates to the carbonyl oxygen of the monomer, polarizing the C=O bond and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This coordination-insertion mechanism is common for metal-alkoxide-initiated ROP. Although studies focusing specifically on this compound are limited, the performance of structurally related lithium complexes provides a strong indication of its potential catalytic utility in this domain.

The table below shows representative data for the ROP of L-lactide using related lithium-based catalysts, illustrating typical performance metrics.

Table 2: Catalytic Performance of Lithium Complexes in L-Lactide Polymerization

| Catalyst Type | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Polymer Mn (g/mol) |

|---|---|---|---|---|

| Lithium Iminophenoxide Complex A | 100 | 15 | 98 | 13,500 |

| Lithium Iminophenoxide Complex B | 100 | 30 | 95 | 12,900 |

| Lithium Amine-bis(phenolate) | 200 | 60 | 99 | 28,100 |

Data are representative values from studies on related lithium complexes. researchgate.net

In the context of ring-opening polymerization, the structure of the ligand coordinated to the lithium ion has a profound impact on the catalyst's activity and selectivity. researchgate.net Research on related lithium and sodium iminophenoxide complexes has shown that the nature and steric bulk of the ligands significantly influence the catalytic properties. researchgate.net

A key finding is that complexes with bidentate ligands tend to exhibit higher catalytic activity compared to their tridentate counterparts. researchgate.net This is because a third coordinating atom in a tridentate ligand can compete with the lactide monomer for a coordination site on the lithium center, thereby reducing the catalyst's activity. The strength of this third coordinating atom (e.g., oxygen vs. nitrogen or sulfur) also plays a role; a stronger chelating atom can more effectively occupy the coordination space and hinder monomer access. researchgate.net This highlights a critical structure-activity relationship where less steric hindrance and more available coordination sites around the metal center lead to higher catalytic efficiency in polymerization.

Sensor and Detection Methodologies Utilizing this compound

The 8-hydroxyquinoline (8-HQ) moiety, the ligand component of this compound, is a well-established fluorophore and a powerful metal chelator. nih.govou.ac.lk This dual functionality makes it an ideal building block for fluorescent and colorimetric chemosensors designed to detect a wide variety of metal ions. nih.gov

The sensing mechanism is often based on the modulation of the ligand's photophysical properties upon complexation with a target metal ion. In its free state, the 8-HQ ligand can exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). ou.ac.lk When the ligand coordinates to a metal ion, this ESIPT pathway can be blocked, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). ou.ac.lk This chelation-enhanced fluorescence (CHEF) effect is the basis for many 8-HQ-based sensors.

Derivatives of 8-HQ have been developed into highly sensitive and selective sensors for numerous metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.gov For instance, a novel 8-hydroxyquinoline derivative, 5-chloromethyl-8-hydroxyquinoline, has been shown to act as a colorimetric sensor for Fe(II) ions in aqueous solutions, with a distinct color change from yellow to green upon detection. ou.ac.lk Therefore, while this compound itself is not typically the final sensor, its constituent ligand is a fundamental component in the design of sensor molecules for detecting other environmentally or biologically important metal ions.

Development of Fluorescent Sensors for Metal Ions or Analytes

The quinolin-8-olate moiety is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent chemosensors for a variety of metal ions and anions. nih.govresearchgate.net The mechanism of sensing often relies on the chelation of the target analyte by the nitrogen and oxygen atoms of the quinolin-8-olate ligand. This interaction can lead to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, and shifts in emission wavelengths, allowing for the detection and quantification of the analyte. nih.govsci-hub.se

While this compound itself is fluorescent, its primary role in the context of fluorescent sensors is often as a precursor or a component in more complex systems. researchgate.net The inherent fluorescence of the quinolin-8-olate ligand can be modulated by the coordination of other metal ions. For instance, the formation of a complex between a quinolin-8-olate-based sensor and a target metal ion can alter the electronic structure of the fluorophore, leading to a detectable optical response. semanticscholar.org

Research into 8-hydroxyquinoline derivatives has demonstrated their effectiveness in detecting a wide range of metal ions, including but not limited to Zn²⁺, Al³⁺, and Fe²⁺. nih.govou.ac.lk The selectivity of these sensors can be tuned by modifying the structure of the quinolin-8-olate ligand, for example, by introducing specific functional groups that enhance the binding affinity for a particular metal ion. semanticscholar.org Although direct applications of this compound as a fluorescent sensor for other metal ions are not extensively documented, the foundational principles of 8-hydroxyquinoline-based sensing suggest its potential in this area.

Table 1: Examples of Metal Ion Detection Using 8-Hydroxyquinoline-Based Fluorescent Sensors

| Target Analyte | Sensor Moiety | Observed Phenomenon |

| Fe²⁺ | 5-Chloromethyl-8-hydroxyquinoline | Colorimetric change |

| Various HTM ions | 1,8-Naphthalimide and 8-hydroxyquinoline | Fluorescence quenching |

| Zn²⁺ | 8-Amidoquinoline derivatives | Fluorescence enhancement |

This table is interactive. You can sort and search the data.

Electrochemical Sensors

The application of this compound in the field of electrochemical sensors is an emerging area of research. While various electrochemical methods have been developed for the detection of lithium ions, the use of this compound as a component in sensors for other analytes is less common. mdpi.commdpi.com However, the electrochemical properties of the quinolin-8-olate ligand suggest its potential for such applications.

The quinolin-8-olate ligand can undergo redox reactions, which can be exploited in the design of electrochemical sensors. The binding of a target analyte to the quinolin-8-olate moiety could modulate its redox potential, providing a measurable signal. This principle is the basis for many electrochemical sensors.

Furthermore, this compound could potentially be incorporated into the membranes of ion-selective electrodes (ISEs). The selectivity of such an electrode would be determined by the specific interactions between the quinolin-8-olate ligand and the target ion. While research in this specific area is limited, the broader field of ionophore-based ISEs provides a strong foundation for future investigations. mdpi.com

Bioinorganic Chemistry: Interactions with Non-Human Biological Systems (e.g., in vitro mechanistic studies, enzyme models)

The bioinorganic chemistry of this compound is primarily dictated by the biological activity of the quinolin-8-olate ligand and the potential modulatory role of the lithium ion. The quinolin-8-olate moiety is known to interact with various biological systems, largely due to its metal-chelating and antimicrobial properties.

Metal Chelation Properties and Their Biological Implications

The ability of the quinolin-8-olate ligand to chelate metal ions is central to its biological activity. Many essential biological processes are dependent on metal ions, and the disruption of metal homeostasis can have significant physiological consequences. The quinolin-8-olate moiety can bind to and sequester metal ions, thereby interfering with these processes.

In the context of non-human biological systems, this metal chelation can be a mechanism of toxicity. For example, by chelating essential metal ions, quinolin-8-olate derivatives can inhibit the activity of metalloenzymes in microorganisms, leading to cell death. rsc.org

Studies on the influence of lithium ions on enzyme activity have shown that lithium can modulate the function of certain enzymes. For example, in vitro studies with lithium carbonate and lithium citrate have demonstrated both inhibitory and stimulatory effects on the activity of the digestive enzymes pepsin and trypsin. nih.govresearchgate.net This suggests that the lithium ion in this compound could also play a role in modulating the biological activity of the complex.

Table 2: Effect of Lithium Salts on the in vitro Activity of Digestive Enzymes

| Enzyme | Lithium Salt | Effect | Maximum Change in Activity (%) |

| Pepsin | Lithium Carbonate | Inhibition/Stimulation | -50 / +198.6 |

| Pepsin | Lithium Citrate | Inhibition/Stimulation | -50 / +198.6 |

| Trypsin | Lithium Carbonate | Inhibition/Stimulation | -50 / +198.6 |

| Trypsin | Lithium Citrate | Inhibition/Stimulation | -50 / +198.6 |

This table is interactive. You can sort and search the data.

Antimicrobial or Antifungal Activity Studies (in vitro mechanistic focus)

The 8-hydroxyquinoline scaffold is a well-known pharmacophore with broad-spectrum antimicrobial and antifungal activity. nih.govnih.gov The mechanism of action is often attributed to the chelation of essential metal ions, which disrupts microbial metabolism. rsc.org Additionally, these compounds can induce oxidative stress and damage cellular structures. dovepress.com

While specific studies on the antimicrobial activity of this compound are limited, the extensive research on 8-hydroxyquinoline and its derivatives provides strong evidence for its potential in this area. nih.gov The antibacterial activity of tris(8-hydroxyquinoline)aluminum (Alq3), for example, is attributed to the 8-hydroxyquinoline molecules in its structure. rsc.org It is therefore highly probable that this compound exhibits similar antimicrobial properties.

The proposed mechanisms for the antimicrobial action of quinolin-8-olate derivatives include:

Inhibition of key enzymes: By chelating metal cofactors, these compounds can inhibit the activity of enzymes that are essential for microbial survival.

Disruption of cell membranes: The lipophilic nature of the quinoline ring allows these compounds to intercalate into and disrupt the integrity of microbial cell membranes.

Inhibition of nucleic acid and protein synthesis: Some quinoline derivatives have been shown to interfere with DNA replication and protein synthesis. dovepress.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Quinolin-8-olate Units

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands. The quinolin-8-olate ligand, with its bidentate chelating nature, is an excellent candidate for the construction of such materials. nih.govnih.gov

The incorporation of quinolin-8-olate units into coordination polymers can impart interesting photophysical properties to the resulting materials, such as fluorescence, which can be utilized for sensing applications. nih.gov For example, 8-hydroxyquinolinate-based coordination polymers have been developed for the detection of nitroaromatic compounds through fluorescence quenching. nih.gov

While the direct synthesis of MOFs containing both lithium and quinolin-8-olate is not widely reported, the synthesis of lithium-based MOFs and quinolin-8-olate-based coordination polymers are both well-established fields. nih.govnih.govcsulb.edursc.org This suggests the feasibility of constructing novel MOFs and coordination polymers incorporating this compound units. Such materials could potentially combine the properties of both components, leading to new functionalities.

Supramolecular Chemistry and Self-Assembly of this compound Architectures

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the self-assembly of this compound into larger, well-defined architectures. The planar structure of the quinolin-8-olate ligand and the coordinating nature of the lithium ion can drive the formation of ordered assemblies through processes such as electrostatic interactions and π-π stacking.

An example of the application of self-assembly involving lithium-containing compounds is the formation of a reversible self-assembled molecular layer at the cathode/electrolyte interface in lithium metal batteries. rsc.org This layer, formed by the electric-field assisted self-assembly of perfluorooctanoate anions, enhances the performance of the battery.

More directly related to this compound, research has demonstrated the fabrication of multilayer thin films through the electrostatic layer-by-layer self-assembly of a polymer containing 8-hydroxyquinoline lithium units. researchgate.net This technique allows for the precise control over the thickness and composition of the resulting films, which can be tailored for specific applications, such as in organic light-emitting diodes (OLEDs).

Analytical Methodologies for Lithium;quinolin 8 Olate

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the separation of lithium;quinolin-8-olate from impurities and for its quantification. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative determination. The method separates components of a mixture based on their affinity for the stationary and mobile phases. For organometallic compounds like this compound, reversed-phase HPLC is often employed.

In a typical reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. While specific, detailed methods for the quantitative analysis of the intact this compound complex are not extensively documented in publicly available literature, methods for the parent ligand, 8-hydroxyquinoline (B1678124), and its derivatives are well-established and provide a basis for the analysis of the lithium salt. sielc.com

For instance, the analysis of 8-hydroxyquinoline has been successfully performed using a mixed-mode column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like sulfuric or phosphoric acid, with UV detection at 200 nm. sielc.com It is plausible that a similar approach, with adjustments to the mobile phase composition and pH, could be optimized for the separation and quantification of this compound. The presence of the lithium ion may alter the retention characteristics of the quinolin-8-olate ligand.

Table 1: Representative HPLC Conditions for the Analysis of 8-Hydroxyquinoline

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep 100 (mixed-mode) | Primesep 200 (mixed-mode) |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid (H2SO4) buffer | Water, Acetonitrile (MeCN), and Phosphoric acid (H3PO4) buffer |

| Detection | UV at 200 nm | UV at 200 nm |

This table presents typical conditions for the analysis of the parent ligand, 8-hydroxyquinoline, which could serve as a starting point for method development for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its nature as a metallic salt, this compound is non-volatile and not directly amenable to GC analysis without derivatization. The process of derivatization would involve chemically modifying the compound to increase its volatility. There is currently a lack of published, standardized methods for the derivatization of this compound for GC analysis. Therefore, this technique is not commonly employed for the direct analysis of this compound.

Electrochemical Analytical Techniques

Electrochemical techniques can provide valuable information about the redox properties of this compound. Cyclic voltammetry (CV) is a commonly used electrochemical method to study the oxidation and reduction processes of a substance.

While specific cyclic voltammetry data for this compound is not extensively reported, studies on other metal complexes of 8-hydroxyquinoline and its derivatives indicate that the quinolin-8-olate ligand is electrochemically active. mdpi.comacs.org It is expected that this compound would also exhibit redox behavior. The electrochemical characterization can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound, which are critical parameters for its application in electronic devices.

Microfluidic and Miniaturized Analytical Systems for Detection

Microfluidic and miniaturized analytical systems, often referred to as "lab-on-a-chip" devices, offer the potential for rapid, high-throughput, and low-volume analysis. While these systems have been developed for the detection of lithium ions in various samples, their specific application to the analysis of the intact this compound complex is not yet well-documented in the scientific literature. The development of such systems could, in the future, provide a portable and efficient means of quality control and analysis for this compound.

Future Directions and Interdisciplinary Research Avenues for Lithium;quinolin 8 Olate

Exploration of Novel Synthetic Strategies and High-Throughput Approaches

The synthesis of lithium;quinolin-8-olate has traditionally been achieved through straightforward methods. One common approach involves the reaction of 8-hydroxyquinoline (B1678124) with lithium hydride in a suitable solvent like dichloromethane. This method has been shown to produce high yields of the desired product. Another established method is the direct reaction of lithium metal with 8-hydroxyquinoline in a polar solvent such as acetonitrile (B52724), which is a single-step process that also results in high yields. A liquid-phase reaction has been described as a simple and easily controllable method for synthesizing high-purity this compound with a high sublimation rate google.com.

While these methods are effective, future research will likely focus on the development of more novel and efficient synthetic strategies. The exploration of mechanochemistry, flow chemistry, and microwave-assisted synthesis could lead to faster reaction times, reduced solvent waste, and improved control over the product's morphology and purity.

Furthermore, the implementation of high-throughput and combinatorial approaches will be crucial for accelerating the discovery and optimization of new this compound derivatives. By systematically varying substituents on the quinoline (B57606) ring, researchers can rapidly screen large libraries of compounds for desired properties. For instance, combinatorial methods have been used to optimize the efficiency of organic light-emitting diodes (OLEDs) by testing various lithium quinolate complexes as emitter and electron injection/transport materials researchgate.net. This high-throughput screening allows for the rapid identification of structure-property relationships, paving the way for the rational design of next-generation materials.

A summary of common synthetic approaches for this compound is presented in the table below.

| Starting Materials | Reagent | Solvent | Key Features |

| 8-hydroxyquinoline | Lithium Hydride | Dichloromethane | High yield (92% before purification) chemicalbook.com |

| 8-hydroxyquinoline | Lithium Hydride | Acetonitrile | High purity and high sublimation rate google.com |

| 8-hydroxyquinoline | Lithium Metal | Acetonitrile | Single-step, high yield (90-95%) google.com |

Development of Advanced Functional Materials with Tailored Properties

This compound has already established itself as a key material in the field of organic electronics, particularly in OLEDs where it serves as an efficient electron injection layer. However, the potential applications of this compound extend far beyond its current use. Future research will focus on the development of advanced functional materials with properties tailored for specific applications.

One promising avenue is the incorporation of this compound into polymeric structures. For example, copolymers containing this compound have been synthesized by reacting a copolymer containing 8-hydroxyquinoline side chains with a lithium source researchgate.net. These functional polymers combine the processability of polymers with the desirable electronic properties of the lithium complex, opening up possibilities for large-area, flexible electronic devices.

Another area of interest is the development of materials for next-generation battery technologies. While not directly used as an electrode material itself, the study of related quinone-based compounds in lithium-ion batteries provides insights into the structure-electrochemical property relationships that could guide the design of new this compound derivatives for energy storage applications. The development of advanced functional materials is crucial for enhancing battery performance, extending service life, and improving safety mdpi.com.

The table below summarizes some of the advanced functional materials derived from or related to this compound.

| Material Type | Potential Application | Key Feature |

| This compound containing copolymers | Flexible OLEDs, Printable Electronics | Combines processability of polymers with electronic properties of Liq researchgate.net |

| Substituted lithium quinolates | Optimized OLEDs, Electronic Devices | Tunable electronic and optical properties through functionalization google.com |

Integration with Nanoscience and Nanotechnology for Hybrid Systems

The integration of this compound with nanoscience and nanotechnology offers exciting possibilities for the creation of novel hybrid systems with enhanced functionalities. The self-assembly of molecules is a powerful tool for creating well-defined nanostructures, and this compound can be a valuable component in such systems.